molecular formula C12H9ClN2O4S B15155847 4-((2-Chloro-4-hydroxyphenyl)diazenyl)benzenesulfonic acid

4-((2-Chloro-4-hydroxyphenyl)diazenyl)benzenesulfonic acid

Cat. No.: B15155847
M. Wt: 312.73 g/mol
InChI Key: GQRUMXSXCFMAQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-((2-Chloro-4-hydroxyphenyl)diazenyl)benzenesulfonic acid involves multiple steps and requires specific reaction conditions. The process generally starts with the diazotization of 2-chloro-4-hydroxyaniline, followed by coupling with benzenesulfonic acid[2][2]. The reaction conditions, such as temperature, pH, and the presence of catalysts, play a crucial role in the yield and purity of the final product[2][2]. Industrial production methods may involve optimization of these parameters to achieve large-scale synthesis efficiently[2][2].

Chemical Reactions Analysis

4-((2-Chloro-4-hydroxyphenyl)diazenyl)benzenesulfonic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-((2-Chloro-4-hydroxyphenyl)diazenyl)benzenesulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((2-Chloro-4-hydroxyphenyl)diazenyl)benzenesulfonic acid involves its interaction with molecular targets through its azo and sulfonic acid groups. These functional groups can participate in various chemical reactions, leading to the formation of different products. The compound’s effects are mediated through pathways involving oxidation, reduction, and substitution reactions .

Comparison with Similar Compounds

4-((2-Chloro-4-hydroxyphenyl)diazenyl)benzenesulfonic acid can be compared with other azo compounds, such as:

  • 4-((2-Chloro-4-hydroxyphenyl)diazenyl)benzoic acid
  • 4-((2-Chloro-4-hydroxyphenyl)diazenyl)benzene-1-sulfonamide

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications . The uniqueness of this compound lies in its specific combination of chloro, hydroxy, and sulfonic acid groups, which confer distinct properties and reactivity patterns .

Properties

Molecular Formula

C12H9ClN2O4S

Molecular Weight

312.73 g/mol

IUPAC Name

4-[(2-chloro-4-hydroxyphenyl)diazenyl]benzenesulfonic acid

InChI

InChI=1S/C12H9ClN2O4S/c13-11-7-9(16)3-6-12(11)15-14-8-1-4-10(5-2-8)20(17,18)19/h1-7,16H,(H,17,18,19)

InChI Key

GQRUMXSXCFMAQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)O)Cl)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.